molecular formula C6H6Br2N2 B8708252 5,6-Dibromo-2-methylpyridin-3-amine

5,6-Dibromo-2-methylpyridin-3-amine

Cat. No.: B8708252
M. Wt: 265.93 g/mol
InChI Key: NQDCCZGOYDYWES-UHFFFAOYSA-N
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Description

5,6-Dibromo-2-methylpyridin-3-amine is a pyridine derivative featuring bromine substituents at positions 5 and 6, a methyl group at position 2, and an amine group at position 3. Pyridine derivatives with bromine and methyl groups are often utilized as intermediates in pharmaceuticals, agrochemicals, and materials science due to their reactivity and stability .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5,6-Dibromo-2-methylpyridin-3-amine, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis typically involves bromination of a pyridine precursor. Key steps include:

  • Precursor Selection : Start with 2-methylpyridin-3-amine.
  • Bromination : Use brominating agents like NBS (N-bromosuccinimide) or Br₂ in a polar solvent (e.g., DCM or acetic acid).
  • Condition Optimization :
    • Vary temperature (e.g., 0–25°C) to control regioselectivity.
    • Use catalysts like FeBr₃ to enhance bromination efficiency.
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient).

Q. How can NMR and mass spectrometry be employed to confirm the structure of this compound?

Methodological Answer :

  • ¹H/¹³C NMR :
    • Amino Group : Look for broad singlet (~3–5 ppm, exchangeable with D₂O).
    • Methyl Group : Sharp singlet at ~2.5 ppm.
    • Aromatic Protons : Coupling patterns confirm substitution (e.g., doublets for adjacent Br atoms).
  • High-Resolution Mass Spectrometry (HRMS) : Match calculated ([M+H]⁺ = 280.8952) and observed values.

Q. How can single-crystal X-ray diffraction resolve structural ambiguities in this compound derivatives?

Methodological Answer :

  • Crystallization : Use slow evaporation in EtOH/water.
  • Data Collection : Collect at 293 K with Mo-Kα radiation.
  • Refinement : Employ SHELXL (for small molecules) to refine atomic positions and thermal parameters .

Q. How should researchers address contradictions between spectroscopic data and computational modeling results for this compound?

Methodological Answer :

  • Re-evaluate Assumptions : Confirm solvent effects in NMR simulations (e.g., DMSO vs. CDCl₃).
  • Cross-Validation : Compare DFT-calculated IR frequencies with experimental data.
  • Error Analysis : Check for overfitting in computational models (e.g., basis set limitations).

Example Workflow :

Run DFT (B3LYP/6-311+G(d,p)) to optimize geometry.

Compare calculated vs. experimental UV-Vis λmax.

Key Reference : Approaches for resolving spectral discrepancies in qualitative research frameworks .

Q. What strategies are effective for studying the electron-deficient nature of this compound in cross-coupling reactions?

Methodological Answer :

  • Substrate Screening : Test Suzuki-Miyaura coupling with aryl boronic acids.
  • Catalytic System Optimization :
    • Use Pd(PPh₃)₄ (1–5 mol%) with K₂CO₃ in toluene/water.
    • Monitor reaction via TLC (hexane:EtOAc = 3:1).

Q. How can researchers systematically investigate the biological activity of this compound derivatives?

Methodological Answer :

  • Target Selection : Prioritize kinases or antimicrobial targets based on structural analogs.
  • Assay Design :
    • In Vitro : Enzymatic inhibition assays (IC₅₀ determination).
    • Cytotoxicity : MTT assay on HEK-293 cells.
  • SAR Studies : Modify substituents (e.g., replace Br with Cl) and compare activity.

Key Reference : Bioactivity testing frameworks from EPA DSSTox .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares 5,6-Dibromo-2-methylpyridin-3-amine with structurally related pyridine derivatives:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications/Notes
This compound Br (5,6), CH₃ (2), NH₂ (3) C₆H₆Br₂N₂ Not reported Not available Assumed research/industrial intermediate
5-Bromo-6-methylpyridin-2-amine Br (5), CH₃ (6), NH₂ (2) C₆H₈BrN₂ 188.05 42753-71-9 Pharmaceutical intermediate
6-Bromo-2,4-dimethylpyridin-3-amine Br (6), CH₃ (2,4), NH₂ (3) C₇H₉BrN₂ Not reported 897733-12-9 Medical intermediate
2,5-Dibromopyridin-3-amine Br (2,5), NH₂ (3) C₅H₄Br₂N₂ Not reported Not available Research use (cross-coupling reactions)
5-Bromo-6-methoxypyridin-3-amine Br (5), OCH₃ (6), NH₂ (3) C₆H₇BrN₂O 231.1 (calc. from MS) 53242-18-5 Suzuki coupling reactions

Properties

Molecular Formula

C6H6Br2N2

Molecular Weight

265.93 g/mol

IUPAC Name

5,6-dibromo-2-methylpyridin-3-amine

InChI

InChI=1S/C6H6Br2N2/c1-3-5(9)2-4(7)6(8)10-3/h2H,9H2,1H3

InChI Key

NQDCCZGOYDYWES-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1N)Br)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Using a procedure similar to that described in Example 1, except using 2-amino-3-(5,6-dibromo-2H-pyrazolo[4,3-b]pyridin-2-yl)-2-methylpropionitrile (60 mg), the title compound was isolated as a white solid (51 mg, 56%). MS (ES): M/Z [M+H]=546. 1H NMR: (400 MHz, DMSO-d6): 1.68 (s, 3H), 5.15 (d, J=13.6 Hz, 1H), 5.16 (d, J=13.6 Hz, 1H), 7.53 (d, J=8.4 Hz, 2H), 7.97 (d, J=8.8 Hz, 2H), 8.74 (s, 1H), 8.78 (s, 1H) and 8.96 (s, 1H). 19F NMR (376 MHz, DMSO-d6): −57.1 (s, 3F). 2-Amino-3-(5,6-dibromo-2H-pyrazolo[4,3-b]pyridin-2-yl)-2-methylpropionitrile (260 mg, 86%; MS (ES): M/Z [M+H]=360) was prepared using a procedure similar to that described in Example 1, part b, except starting from 1-(5,6-dibromo-2H-pyrazolo[4,3-b]pyridin-2-yl)propan-2-one (280 mg). 1-(5,6-Dibromo-2H-pyrazolo[4,3-b]pyridin-2-yl)propan-2-one (300 mg) was prepared using a procedure similar to that described in Example 182 part g using chloroacetone and potassium carbonate except starting from 5,6-dibromo-1H-pyrazolo[4,3-b]pyridine (1.18 g). 5,6-Dibromo-1H-pyrazolo[4,3-b]pyridine (1.18 g, 75%) was prepared using a procedure similar to that described in Example 182 part f except starting from 3-amino-5,6-dibromo-2-methylpyridine (1.5 g) and using toluene instead of chloroform. 3-Amino-5,6-dibromo-2-methylpyridine (2.53 g, 89%) was prepared by bromination of 3-amino-5-bromo-2-methylpyridine (2 g, described in Example 182) with N-bromosuccinimide (2.1 g) in acetonitrile (80 mL) at 50° C.
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